3-(4-Chlorophenyl)isoindolin-1-one

Catalog No.
S1519368
CAS No.
2224-77-3
M.F
C14H10ClNO
M. Wt
243.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)isoindolin-1-one

CAS Number

2224-77-3

Product Name

3-(4-Chlorophenyl)isoindolin-1-one

IUPAC Name

3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

InChI

InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17)

InChI Key

OMUHBVDRMKRVLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl

Synonyms

3-(p-Chlorophenyl)-phthalimidine; 3-(4-Chlorophenyl)isoindolinone; 3-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-one

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl

Synthesis and Characterization:

1-(4-Chlorophenyl)-3-oxoisoindoline has been synthesized through various methods, including the reaction of phthalic anhydride with 4-chloroaniline and subsequent cyclization. The specific procedures and characterization techniques used to obtain this compound can be found in various research publications, such as this one:

Potential Biological Activities:

Studies suggest that 1-(4-chlorophenyl)-3-oxoisoindoline may possess various biological activities, including:

  • Antimicrobial activity: This compound has been shown to exhibit antibacterial and antifungal properties against certain strains, as reported in this study: [link to research paper on the antimicrobial activity of 1-(4-Chlorophenyl)-3-oxoisoindoline]
  • Antioxidant activity: Research suggests potential antioxidant properties of this compound, as indicated in this study: [link to research paper on the antioxidant activity of 1-(4-Chlorophenyl)-3-oxoisoindoline]
  • Enzyme inhibition: Studies have explored the potential inhibitory effects of this compound on specific enzymes, such as kinases, as reported in this research: [link to research paper on the enzyme inhibitory activity of 1-(4-Chlorophenyl)-3-oxoisoindoline]

3-(4-Chlorophenyl)isoindolin-1-one is a chemical compound characterized by its isoindolinone structure, which includes a chlorophenyl group at the 3-position. Its molecular formula is C14_{14}H10_{10}ClN\O, and it features a bicyclic structure that contributes to its unique chemical properties. This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

, primarily involving nucleophilic substitutions and cyclization processes. Notably, it has been synthesized through Sonogashira reactions, where ortho-ethynylbenzamides are cyclocarbonylated to yield isoindolinones. The reaction conditions often include palladium catalysts and carbon monoxide under pressure, allowing for selective formation of desired isomers .

Research indicates that 3-(4-Chlorophenyl)isoindolin-1-one exhibits notable biological activity. It has been studied for its potential as an anticancer agent, with some derivatives showing significant cytotoxic effects against various cancer cell lines. Additionally, the compound has been linked to anti-inflammatory properties and may interact with specific biological pathways relevant to disease modulation .

Several synthesis methods have been developed for 3-(4-Chlorophenyl)isoindolin-1-one:

  • Sonogashira Reaction: This method involves the coupling of ethynylbenzamides with aryl halides under palladium catalysis, leading to the formation of isoindolinone derivatives.
  • Cyclocarbonylation: This technique uses carbon monoxide in conjunction with palladium catalysts to facilitate the cyclization of ortho-ethynylbenzamides into isoindolinones .

These methods highlight the versatility and efficiency in synthesizing this compound, often yielding high selectivity and purity.

3-(4-Chlorophenyl)isoindolin-1-one serves as an important intermediate in pharmaceutical synthesis. It has been utilized in the development of various drugs, including diuretics such as Chlorthalidone. Its structural properties make it a valuable scaffold for designing new therapeutic agents targeting multiple diseases .

Interaction studies have focused on understanding how 3-(4-Chlorophenyl)isoindolin-1-one interacts with biological targets. Preliminary findings suggest that it may bind to specific receptors or enzymes involved in disease processes. These interactions could elucidate its mechanism of action and pave the way for further drug development efforts aimed at enhancing its efficacy and specificity .

Several compounds share structural similarities with 3-(4-Chlorophenyl)isoindolin-1-one, each exhibiting unique properties and biological activities. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(4-Chlorophenyl)-3-oxoisoindolineContains a keto group at position 3Exhibits different reactivity patterns
IsoindoleLacks the chlorophenyl substituentGenerally more reactive due to nitrogen
2-(4-Chlorophenyl)-isoindolin-1-oneSubstituent at position 2Different biological activity profile

These compounds are compared based on their structural features and unique properties, emphasizing how variations in substitution can lead to differing reactivities and biological effects.

Structural Classification of 3-(4-Chlorophenyl)isoindolin-1-one Within the Isoindolinone Family

Molecular Architecture

3-(4-Chlorophenyl)isoindolin-1-one (C₁₄H₁₀ClNO) features a bicyclic core comprising a benzene ring fused to a γ-lactam (Table 1). The 4-chlorophenyl moiety at position 3 introduces steric bulk (van der Waals volume: ~98 ų) and electron-withdrawing character (Hammett σₚ = 0.23) [4] [5].

Table 1: Structural Parameters

PropertyValue
Molecular weight243.69 g/mol
XLogP33.2
Hydrogen bond donors1
Hydrogen bond acceptors2
Rotatable bonds2

Substituent Effects on Reactivity

The 4-chlorophenyl group directs electrophilic substitution to the isoindolinone’s 5-position through resonance (-M effect). Comparative studies show a 15% increase in lactam ring stability versus unsubstituted analogs due to decreased electron density at the carbonyl oxygen [6] [8]. X-ray crystallography confirms a dihedral angle of 68.9° between the aryl ring and isoindolinone plane, optimizing π-stacking in protein binding pockets [7].

Position in Contemporary Medicinal Chemistry Research

Targeted Protein Interactions

3-(4-Chlorophenyl)isoindolin-1-one derivatives exhibit dual mechanisms in oncology:

  • EGFR Inhibition: The chloroaryl group occupies hydrophobic pockets in EGFR’s kinase domain (Kd = 42 nM), while the lactam oxygen forms hydrogen bonds with Thr790 [6].
  • MDM2-p53 Disruption: Molecular dynamics simulations reveal binding to MDM2’s Val93 pocket, with binding free energy (-9.8 kcal/mol) superior to nutlin-3a [7].

Table 2: Biological Activity Profile

TargetIC₅₀ (μM)Selectivity Index
EGFR L858R/T790M0.178.2 (vs. WT)
MDM2-p53 interaction0.2312.4 (vs. MDMX)

Structure-Activity Relationship (SAR) Insights

  • Position 3: 4-Cl substitution improves cellular permeability (Papp = 18 × 10⁻⁶ cm/s) vs. para-methyl analogs
  • Lactam modification: N-methylation abolishes activity, confirming hydrogen bonding necessity [7]

Significance in Natural Product Chemistry

While 3-(4-chlorophenyl)isoindolin-1-one itself lacks natural analogs, its scaffold mirrors biosynthetic precursors to cytochalasan alkaloids. The isoindolinone core arises in nature via two pathways:

  • Polyketide-amino acid hybrid: Observed in Aspergillus spp., involving nonribosomal peptide synthetases [8]
  • Shikimate pathway derivatives: Modified phenylpropanoids undergo oxidative cyclization

Notably, synthetic routes to 3-arylisoindolinones mimic enzymatic processes in Penicillium species, utilizing ε-benzoiminoenoate intermediates similar to those in fungal secondary metabolism [1] [8].

Current Research Challenges and Opportunities

Synthetic Limitations

  • Yield Optimization: Current [3+2] cycloaddition methods produce ≤58% yield due to azomethine ylide instability [3]
  • Stereocontrol: Racemization at C3 remains problematic (ΔΔG‡ = 1.3 kcal/mol for

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

Explore Compound Types